molecular formula C12H15IO B8161950 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene

4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene

Cat. No.: B8161950
M. Wt: 302.15 g/mol
InChI Key: YFGONEKGHIZICL-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene is an organic compound characterized by the presence of a cyclobutylmethoxy group, an iodine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene typically involves the following steps:

    Formation of the Cyclobutylmethoxy Group: This can be achieved by reacting cyclobutylmethanol with an appropriate halogenating agent to form cyclobutylmethoxy halide.

    Iodination of the Benzene Ring:

    Attachment of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into their corresponding reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products may include 4-(Cyclobutylmethoxy)-2-methylphenol, 4-(Cyclobutylmethoxy)-2-methylbenzonitrile, or 4-(Cyclobutylmethoxy)-2-methylbenzylamine.

    Oxidation Products: Products may include 4-(Cyclobutylmethoxy)-2-methylbenzaldehyde or 4-(Cyclobutylmethoxy)-2-methylbenzoic acid.

    Reduction Products: Products may include 4-(Cyclobutylmethoxy)-2-methylbenzyl alcohol.

Scientific Research Applications

4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene depends on its specific application and the target molecules it interacts with

    Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

    4-(Cyclobutylmethoxy)-1-bromo-2-methylbenzene: Similar structure with a bromine atom instead of iodine.

    4-(Cyclobutylmethoxy)-1-chloro-2-methylbenzene: Similar structure with a chlorine atom instead of iodine.

    4-(Cyclobutylmethoxy)-1-fluoro-2-methylbenzene: Similar structure with a fluorine atom instead of iodine.

Uniqueness: 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and interactions with other molecules.

Properties

IUPAC Name

4-(cyclobutylmethoxy)-1-iodo-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGONEKGHIZICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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